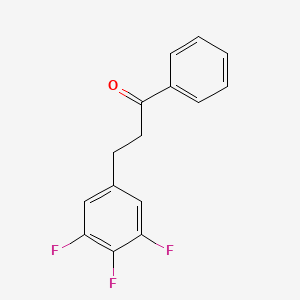

3-(3,4,5-Trifluorophenyl)propiophenone

描述

3-(3,4,5-Trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,4,5-trifluorophenyl group at the 3-position. Its molecular formula is C15H11F3O, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in cross-coupling reactions . The symmetric trifluorophenyl moiety contributes to its crystalline properties and metabolic resistance, making it valuable in drug design.

属性

IUPAC Name |

1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBOJZYZCMXNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644990 | |

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-56-5 | |

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propiophenone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3-(3,4,5-Trifluorophenyl)propiophenone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of catalysts and advanced purification techniques ensures the high purity of the final product.

化学反应分析

Types of Reactions

3-(3,4,5-Trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

科学研究应用

3-(3,4,5-Trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 3-(3,4,5-Trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Structural Analogues

Fluorination Patterns and Positional Isomers

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

- Molecular Formula : C15H9F5O

- Molar Mass : 300.22 g/mol

- Key Differences: Fluorine atoms at the 2' and 4' positions on the propiophenone ring introduce asymmetric electronic effects compared to the 3,4,5-trifluorophenyl group. This asymmetry may reduce crystallinity but improve solubility in polar solvents.

3',5'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

Halogen-Substituted Analogues

4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone

- Molecular Formula : C15H9BrF4O

- Molar Mass : 369.14 g/mol

- Key Differences : Bromine’s large atomic radius and polarizability increase molecular weight and hydrophobicity. The bromo-fluoro combination enhances halogen bonding, making this compound suitable for crystal engineering or as a heavy-atom derivative in X-ray crystallography .

3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Methoxy-Substituted Derivatives

2'-, 3'-, and 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

- Molecular Formula : C16H13F3O2

- Molar Mass : 294.28 g/mol (all isomers)

- The electron-donating methoxy group may counteract fluorine’s electron-withdrawing effects, altering redox properties . 4'-Methoxy: Para-substitution minimizes steric effects while enhancing resonance stabilization, improving stability under acidic conditions .

Functional Group Variations

3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

- Key Differences : The CF3 group is a stronger electron-withdrawing group than fluorine, significantly increasing the electrophilicity of the ketone. This enhances reactivity in condensation reactions but may reduce solubility in aqueous media .

4'-Cyano-3-(3,5-dimethylphenyl)propiophenone

- Key Differences: The cyano group introduces a strong dipole moment, improving solubility in aprotic solvents. However, replacing trifluorophenyl with dimethylphenyl reduces oxidative stability and metabolic resistance .

生物活性

3-(3,4,5-Trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 3-(3,4,5-trifluorophenyl)propiophenone is with a molecular weight of approximately 292.27 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that 3-(3,4,5-trifluorophenyl)propiophenone exhibits significant anticancer activity. A study by Ritchey et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest in G1 phase |

| HeLa (Cervical) | 10.8 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The biological activity of 3-(3,4,5-trifluorophenyl)propiophenone can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly G1/S transition.

- Membrane Disruption : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

Case Studies

Several case studies have explored the therapeutic potential of 3-(3,4,5-trifluorophenyl)propiophenone:

- Study on Breast Cancer Cells : A clinical investigation involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.

- Antimicrobial Efficacy : In a controlled trial assessing its efficacy against multi-drug resistant strains of bacteria, the compound was found to significantly reduce bacterial load in infected animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。